2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide
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Overview
Description
2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide is a synthetic organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a pyrimidine moiety
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include this compound, have been found to exhibit a broad range of pharmacological activities .
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrimidine derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Pyrimidine Moiety: : The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a three-carbon compound such as malononitrile or ethyl cyanoacetate, often using sodium ethoxide as a catalyst .
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Attachment of the Dimethylamino Group: : The dimethylamino group is introduced via nucleophilic substitution, where dimethylamine reacts with a suitable precursor, such as a halogenated pyrimidine .
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Sulfonamide Formation: : The sulfonamide linkage is formed by reacting the pyrimidine derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions (e.g., using triethylamine or pyridine as a base) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The chloro group on the benzene ring can undergo nucleophilic substitution reactions, particularly with strong nucleophiles such as amines or thiols .
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Oxidation and Reduction: : The compound can participate in oxidation reactions, especially at the dimethylamino group, forming N-oxides. Reduction reactions can also occur, potentially reducing the pyrimidine ring or the sulfonamide group .
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Hydrolysis: : The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, breaking down into the corresponding sulfonic acid and amine .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines, thiols.
Hydrolysis Conditions: Aqueous acid (HCl) or base (NaOH).
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides of the dimethylamino group.
Hydrolysis Products: Benzenesulfonic acid and pyrimidine derivatives.
Scientific Research Applications
2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide has several applications in scientific research:
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Medicinal Chemistry: : It serves as a scaffold for developing new pharmaceuticals, particularly those targeting enzymes or receptors involved in cancer, infectious diseases, and neurological disorders .
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Biological Studies: : The compound is used in studying enzyme inhibition, receptor binding, and cellular signaling pathways .
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Chemical Biology: : It acts as a probe in chemical biology to investigate the function of biological macromolecules and their interactions .
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Industrial Applications: : It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide derivatives with different substituents on the benzene ring or the sulfonamide nitrogen.
Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different functional groups, such as 2-amino-4-chloropyrimidine.
Uniqueness
2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro group and a dimethylamino-pyrimidine moiety enhances its versatility in chemical synthesis and its potential as a pharmacophore .
Properties
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S/c1-18(2)13-7-8-15-12(17-13)9-16-21(19,20)11-6-4-3-5-10(11)14/h3-8,16H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXVCJMLHYLJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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